(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate
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Overview
Description
(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate involves several key steps. One approach includes the use of commercially available starting materials, such as 2,4-dimethoxybenzoic acid and chiral bisepoxides. The synthetic strategy may involve reactions like allylation directed by ortho lithiation, Corey-Seebach reaction, Yamaguchi macrolactonisation, and Mitsunobu reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through sustainable and efficient methods. For example, the use of flow microreactor systems has been explored for the synthesis of similar compounds, offering advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: A cholesterol-lowering agent with a similar structural motif.
Atorvastatin: Another statin with comparable pharmacological properties.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
Uniqueness
(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate is unique due to its specific substitution pattern on the pyrrole ring and the presence of both fluorophenyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H29FNO4- |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C26H30FNO4/c1-17(2)26-23(13-12-21(29)14-22(30)15-25(31)32)24(18-8-10-19(27)11-9-18)16-28(26)20-6-4-3-5-7-20/h3-11,16-17,21-22,29-30H,12-15H2,1-2H3,(H,31,32)/p-1/t21-,22-/m1/s1 |
InChI Key |
UBFHWBHHCSSZAB-FGZHOGPDSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)F)CC[C@H](C[C@H](CC(=O)[O-])O)O |
Canonical SMILES |
CC(C)C1=C(C(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)F)CCC(CC(CC(=O)[O-])O)O |
Origin of Product |
United States |
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